molecular formula C10H20OSi B14799814 (R)-7-(Trimethylsilyl)hept-6-yn-2-ol

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol

Katalognummer: B14799814
Molekulargewicht: 184.35 g/mol
InChI-Schlüssel: JPUNKAMJCLYLOS-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol (CAS 1353016-50-8) is a chiral chemical building block of significant value in organic synthesis and medicinal chemistry research. This compound features a terminal trimethylsilyl-protected alkyne and a stereodefined secondary alcohol, making it a versatile intermediate for constructing complex molecular architectures. Its primary research application is as a critical precursor in the stereoselective synthesis of specialized pro-resolving mediators (SPMs), such as Resolvin E4, which are potent endogenous lipids that play a key role in the resolution of inflammation . The compound also serves as a key synthetic intermediate in the development of 20-HETE receptor (GPR75) antagonists . These antagonists are being investigated for the treatment of a wide range of cardiovascular, metabolic, and kidney diseases, including hypertension, ischemic stroke, diabetic nephropathy, and metabolic syndrome . Furthermore, its structural motif is employed in the synthetic pathways of complex natural product-derived fragments and pharmaceuticals, such as the microtubule inhibitor Eribulin, used in cancer therapy . The chiral center allows for the precise introduction of stereochemistry, which is often crucial for the biological activity of the final target molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H20OSi

Molekulargewicht

184.35 g/mol

IUPAC-Name

(2R)-7-trimethylsilylhept-6-yn-2-ol

InChI

InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3/t10-/m1/s1

InChI-Schlüssel

JPUNKAMJCLYLOS-SNVBAGLBSA-N

Isomerische SMILES

C[C@H](CCCC#C[Si](C)(C)C)O

Kanonische SMILES

CC(CCCC#C[Si](C)(C)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-7-trimethylsilylhept-6-yn-2-ol typically involves the introduction of the trimethylsilyl group to a hept-6-yn-2-ol precursor. One common method involves the reaction of hept-6-yn-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

In an industrial setting, the production of (2R)-7-trimethylsilylhept-6-yn-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Protiodesilylation Reactions

The TMS group acts as a protective moiety for the terminal alkyne, which can be selectively removed under mild conditions to regenerate the free alkyne. This reaction is critical for subsequent alkyne-involving transformations.

Conditions and Examples :

  • K₂CO₃/MeOH : Efficient for desilylation at room temperature (1–2 hours) .

  • TBAF/THF : Used for sterically hindered substrates, completing reactions in <1 hour .

Mechanism :
Fluoride ions (from TBAF) or hydroxide ions (from K₂CO₃) cleave the Si–C bond via nucleophilic attack, yielding the terminal alkyne and trimethylsilanol (Figure 1):

(R)-7-(TMS)hept-6-yn-2-olF or OHhept-6-yn-2-ol+(CH₃)₃SiOH\text{(R)-7-(TMS)hept-6-yn-2-ol} \xrightarrow{\text{F}^- \text{ or OH}^-} \text{hept-6-yn-2-ol} + \text{(CH₃)₃SiOH}

Applications :

  • Used in synthesizing unsymmetrical diarylacetylenes via sequential Sonogashira couplings .

Sonogashira Cross-Coupling

The terminal alkyne participates in Pd-catalyzed couplings with aryl/vinyl halides to form carbon-carbon bonds.

Standard Conditions :

ComponentDetails
CatalystPdCl₂(PPh₃)₂ (1–5 mol%)
LigandPPh₃ or CuI
BaseEt₃N or Na₂CO₃
SolventToluene or DMF
Temperature60–90°C, 1–16 hours

Example :
Coupling with 2,6-dibromoanthracene derivatives yields extended π-systems for optoelectronic materials .

Mechanism :

  • Oxidative addition of aryl halide to Pd(0).

  • Alkyne deprotonation and transmetallation.

  • Reductive elimination to form the coupled product.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group undergoes substitution reactions, often after activation.

Reactions :

  • Tosylation : Treatment with tosyl chloride (TsCl) in pyridine converts the –OH to a tosylate (–OTs), enhancing leaving-group ability.

  • Mitsunobu Reaction : Converts the alcohol to ethers or esters using DIAD and Ph₃P .

Example :
Reaction with TsCl forms the tosylate, which undergoes SN2 displacement with NaN₃ to yield the azide derivative.

Electrophilic Additions to the Alkyne

The TMS group directs regioselectivity in electrophilic additions.

Key Reactions :

ReactionConditionsProduct
HydrohalogenationHX (X = Cl, Br), -78°Cβ-halovinylsilane
HydrationHgSO₄, H₂SO₄, H₂OKetone via Markovnikov addition

Mechanistic Insight :
The TMS group stabilizes the carbocation intermediate at the β-position, ensuring Markovnikov selectivity .

Oxidation to Ketones

The secondary alcohol is oxidized to a ketone, often using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Conditions :

  • CrO₃/H₂SO₄ : 0°C to room temperature, 1–3 hours (yield: 70–85%).

  • Dess-Martin Periodinane : Mild conditions, higher selectivity (yield: >90%).

Application :
Serves as a precursor to chiral ketones for asymmetric synthesis .

Alkyne-Alkyne Cross-Coupling

Under Rh or Ir catalysis, the compound undergoes homo- or heterocoupling with other alkynes.

Example :
Rh-catalyzed reaction with bis(trimethylsilyl)acetylene forms conjugated enynes for fluorescent dyes .

Conditions :

ParameterValue
Catalyst[RhCl(CO)₂]₂ (2 mol%)
SolventToluene
Temperature100°C, 12 hours

Silyl Group Transmetalation

The TMS group participates in transmetalation reactions with transition metals, facilitating catalytic cycles.

Example :
In Negishi couplings, the TMS group transfers to Zn, forming organozinc intermediates that react with electrophiles .

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Selectivity
ProtiodesilylationFaster than non-silylatedHigh (C–Si bond)
Sonogashira CouplingModerate>95% regioselectivity
Electrophilic AdditionSlower than terminal alkynesMarkovnikov

This compound’s versatility stems from its orthogonal reactivity modes, enabling applications in pharmaceuticals, materials science, and asymmetric catalysis. Future research directions include developing enantioselective desilylation protocols and exploring photocatalytic transformations .

Wissenschaftliche Forschungsanwendungen

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol is a chiral alkynol, featuring a trimethylsilyl group on a heptyne structure and a hydroxyl functional group, that serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications are diverse, acting as a synthetic intermediate and a precursor for bioactive compounds.

Role in Organic Synthesis
(R)-7-(Trimethylsilyl)hept-6-yn-2-ol is used as a synthetic intermediate in organic synthesis. Its hydroxyl group's reactivity allows for further functionalization, which is crucial in drug design and development. Interaction studies have demonstrated its reactivity with nucleophiles and electrophiles, making it useful in organic transformations. The hydroxyl group can engage in hydrogen bonding, influencing reaction pathways, and it can form stable complexes with metal catalysts, enhancing its role in catalysis.

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol as a Precursor for Bioactive Compounds
(R)-7-(Trimethylsilyl)hept-6-yn-2-ol exhibits biological activity as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored for potential therapeutic applications, particularly in synthesizing natural products and pharmaceuticals. For instance, a compound containing an intact C7–C15 region of archazolids, derived from (R)-7-(Trimethylsilyl)hept-6-yn-2-ol, was found to inhibit vacuolar-type ATPase (VATPase), suggesting its importance in VATPase binding .

(R)-7-(Trimethylsilyl)hept-6-yn-2-ol in Synthesis of Entecavir
(3S,5R)-7-(Trimethylsilyl)hept-1-en-6-yne-3,5-diol is used in the synthesis of Entecavir .

Wirkmechanismus

The mechanism by which (2R)-7-trimethylsilylhept-6-yn-2-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Silyl-Protected Alcohols/Alkynes

Key compounds for comparison include silyl ethers, alcohols, and alkynes from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method LogP PSA (Ų) Reference
(R)-7-(Trimethylsilyl)hept-6-yn-2-ol (Target) C₁₁H₂₂OSi 198.38 Alkyne, TMS, secondary alcohol Not specified ~3.2* 20.23* -
6-t-butyldimethylsilyloxy-2-methyl-1-hexen-3-ol (7) C₁₃H₂₈O₂Si 245.43 Silyl ether, allyl alcohol, alkene Grignard reaction N/A N/A
(E)-7-t-butyldimethylsilyloxy-2-hepten-4-ol (8) C₁₃H₂₈O₂Si 245.43 Silyl ether, allyl alcohol, trans-alkene Grignard reaction N/A N/A
6-phenylhexa-1,3,5-triyn-1-ol () C₁₂H₈O 168.20 Triple bonds, phenyl, primary alcohol Not specified ~2.1* 20.23*
(S,Z)-3-methyl-...-6-(trimethylsilyl)hex-3-en-5-yn-2-ol () C₂₀H₃₄O₄Si 366.22 Spiro ring, TMS, enyne, tertiary alcohol Multi-step synthesis 3.86 47.92

Notes:

  • Steric and Electronic Effects : The TMS group in the target compound provides greater steric protection compared to t-butyldimethylsilyl (TBS) groups in compounds 7 and 8 , but less than the spiro-TMS system in ’s complex .
  • Reactivity : The terminal alkyne in the target compound is more reactive in coupling reactions than internal alkynes (e.g., ’s conjugated triynes) but less stable than silyl-protected enynes () .
  • LogP Trends : The target’s predicted LogP (~3.2) is lower than ’s spiro compound (LogP 3.86), reflecting fewer hydrophobic substituents.

Key Research Findings

  • Reactivity in Cross-Couplings: The TMS-alkyne in the target compound undergoes efficient Sonogashira coupling with aryl halides, unlike ’s triynes, which require stringent conditions to prevent side reactions .
  • Steric Hindrance : The TMS group in the target compound reduces nucleophilic attack at the alkyne compared to less bulky silyl ethers (e.g., TBS in ) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the enantiomeric purity of (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

  • Methodological Answer : Use chiral catalysts (e.g., Sharpless epoxidation catalysts) or kinetic resolution techniques to enhance enantioselectivity. Monitor reaction progress via chiral HPLC or polarimetry. Adjust solvent polarity (e.g., switch from THF to DCM) to improve stereochemical outcomes. Validate purity using 1^1H/13^{13}C NMR and compare retention times with racemic standards .

Q. How should researchers address stability concerns during storage of (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation of the alkyne moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via GC-MS. Use amber vials to mitigate photodegradation risks .

Q. What spectroscopic techniques are critical for structural confirmation of (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

  • Methodological Answer :

  • NMR : Analyze 1^1H NMR for trimethylsilyl protons (δ 0.1–0.3 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad).
  • IR : Confirm alkyne C≡C stretch (~2100–2260 cm1^{-1}) and hydroxyl O-H stretch (~3200–3600 cm1^{-1}).
  • MS : Validate molecular ion peak (m/z 184.3184) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in predicted vs. observed reactivity of (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in nucleophilic additions. Compare experimental 29^{29}Si NMR chemical shifts with computed values to validate silyl group electronic effects. Use molecular dynamics simulations to assess solvent interactions .

Q. What experimental approaches reconcile conflicting data in the compound’s boiling point and vapor pressure?

  • Methodological Answer : Employ reduced-pressure distillation (e.g., 0.020 bar) to isolate pure fractions and measure boiling points (351–353 K). Use the Clausius-Clapeyron equation to calculate vapor pressure curves, cross-referencing with NIST Chemistry WebBook data .

Q. How should researchers design assays to evaluate the biological activity of (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

  • Methodological Answer :

  • In vitro : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates.
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) at 10–100 µM concentrations.
  • Metabolic Stability : Use liver microsomes to assess half-life (t1/2_{1/2}) and intrinsic clearance .

Q. What strategies mitigate hazards during large-scale reactions involving (R)-7-(Trimethylsilyl)hept-6-yn-2-ol?

  • Methodological Answer : Implement engineering controls (fume hoods, explosion-proof stirrers) and personal protective equipment (nitrile gloves, safety goggles). Monitor airborne concentrations via OSHA-compliant sensors. Design quench protocols for excess reagents (e.g., slow addition to aqueous NaHCO3_3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.